
1-(Pyrazin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)prop-2-en-1-one is an organic compound characterized by the presence of a pyrazine ring attached to a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)prop-2-en-1-one can be synthesized through the condensation of 2-acetylpyrazine with an appropriate aldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and allowing the mixture to react at room temperature or under reflux conditions until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrazin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions result in various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Medicine: Research has explored its potential as a lead compound for drug development, particularly in the treatment of diseases such as tuberculosis and cancer.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target being studied .
Comparación Con Compuestos Similares
1-(Pyrazin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(Pyrimidin-2-yl)prop-2-en-1-one: Contains a pyrimidine ring, offering different chemical properties and biological activities.
1-(Quinolin-2-yl)prop-2-en-1-one: Features a quinoline ring, which may enhance its electronic and optical properties.
The uniqueness of this compound lies in its pyrazine ring, which imparts distinct electronic properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C7H6N2O |
|---|---|
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1-pyrazin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10)6-5-8-3-4-9-6/h2-5H,1H2 |
Clave InChI |
GHXGGDYEBSUAPT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


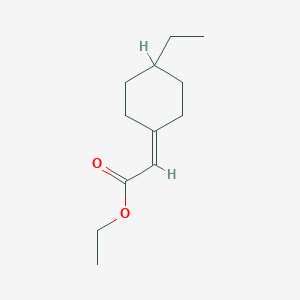
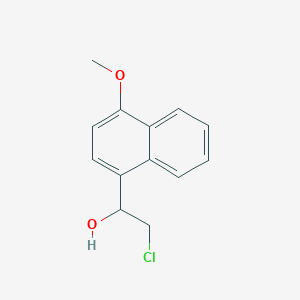

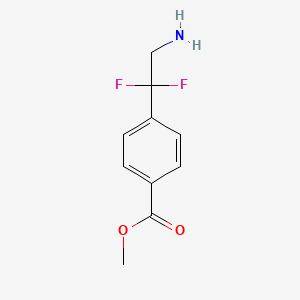
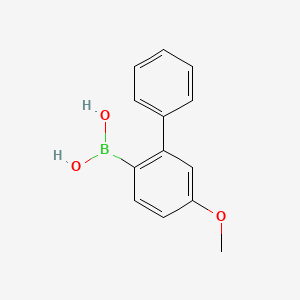
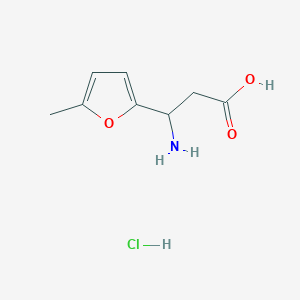
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

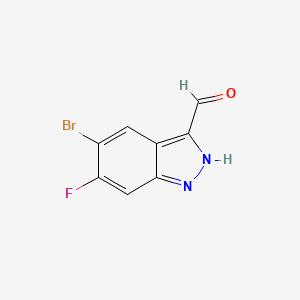

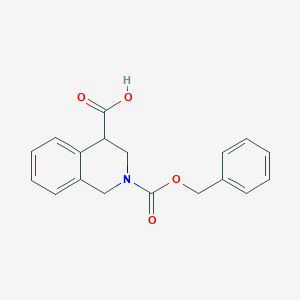

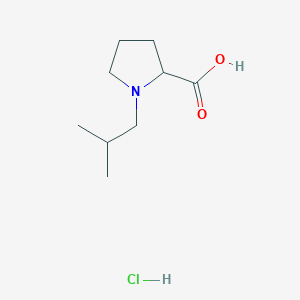
![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
